molecular formula C12H12Cl2N2O2 B6104434 3-[4-(4-Chlorophenyl)imidazol-1-yl]propanoic acid;hydrochloride

3-[4-(4-Chlorophenyl)imidazol-1-yl]propanoic acid;hydrochloride

Cat. No.: B6104434
M. Wt: 287.14 g/mol
InChI Key: PFGLGOPCHSVYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Chlorophenyl)imidazol-1-yl]propanoic acid;hydrochloride: is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of a chlorophenyl group attached to the imidazole ring, which is further connected to a propanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(4-Chlorophenyl)imidazol-1-yl]propanoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, oxidized imidazole compounds, and reduced chlorophenyl derivatives .

Mechanism of Action

The mechanism of action of 3-[4-(4-Chlorophenyl)imidazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .

Properties

IUPAC Name

3-[4-(4-chlorophenyl)imidazol-1-yl]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2.ClH/c13-10-3-1-9(2-4-10)11-7-15(8-14-11)6-5-12(16)17;/h1-4,7-8H,5-6H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGLGOPCHSVYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(C=N2)CCC(=O)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.